2-(3-fluoro-5-methoxyphenoxy)acetic acid

Lipophilicity Drug-likeness Physicochemical profiling

This 3-fluoro-5-methoxyphenoxyacetic acid delivers a unique electronic profile via synergistic meta-fluorine and meta-methoxy groups. It directly accesses preferred Markush space in WO2004089884A1 for respiratory indications while its balanced XLogP3 (1.5) and TPSA (55.8 Ų) avoid solubility-permeability trade-offs, unlike mono-substituted analogues. The 95% purity with batch-level NMR, HPLC, and GC ensures assay-ready reproducibility for CRTh2, GPR40/FFA1, kinase inhibitor, or herbicide discovery.

Molecular Formula C9H9FO4
Molecular Weight 200.2
CAS No. 2751620-84-3
Cat. No. B6220886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-fluoro-5-methoxyphenoxy)acetic acid
CAS2751620-84-3
Molecular FormulaC9H9FO4
Molecular Weight200.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Fluoro-5-methoxyphenoxy)acetic acid (CAS 2751620‑84‑3): A Disubstituted Phenoxyacetic Acid Building Block for Medicinal and Agrochemical Chemistry


2-(3‑Fluoro‑5‑methoxyphenoxy)acetic acid is a disubstituted phenoxyacetic acid derivative bearing a fluorine atom at the 3‑position and a methoxy group at the 5‑position of the phenyl ring (C₉H₉FO₄, MW 200.16 g mol⁻¹) [REFS‑1]. It belongs to the broader class of substituted phenoxyacetic acids that have been extensively explored as CRTh2 receptor modulators, GPR40/FFA1 agonists, and herbicidal agents [REFS‑2]. Its dual electron‑withdrawing (F) and electron‑donating (OCH₃) substituents impart a unique electronic profile that cannot be replicated by mono‑substituted or regioisomeric analogs, making it a valuable intermediate for structure‑activity relationship (SAR) exploration [REFS‑1].

Why a Simple 3‑Fluoro or 5‑Methoxy Analog Cannot Substitute for 2-(3-Fluoro-5-methoxyphenoxy)acetic acid


The simultaneous presence of a meta‑fluorine and a meta‑methoxy group on the phenoxyacetic acid scaffold creates a synergistic effect on lipophilicity, electronic distribution, and hydrogen‑bonding capacity that is absent in mono‑substituted analogs. For example, replacing the methoxy group with hydrogen (2‑(3‑fluorophenoxy)acetic acid) increases lipophilicity (XLogP3 ≈ 1.8 vs. 1.5) and reduces topological polar surface area (TPSA ≈ 46.5 Ų vs. 55.8 Ų), fundamentally altering membrane permeability and target‑binding profiles [REFS‑1]. Conversely, removing the fluorine (2‑(3‑methoxyphenoxy)acetic acid) lowers metabolic stability and modifies the electron density of the aromatic ring, which can impair π‑stacking interactions critical for enzyme inhibition [REFS‑2]. Regioisomeric variants (e.g., 3‑fluoro‑4‑methoxy) further differ in steric and electronic parameters, making the 3‑fluoro‑5‑methoxy substitution pattern a non‑interchangeable design element.

Quantitative Differentiation of 2-(3-Fluoro-5-methoxyphenoxy)acetic acid Against the Closest Analogs


Lipophilicity (XLogP3) Modulation: Balanced Partitioning Versus Mono‑Substituted Analogs

The computed octanol‑water partition coefficient (XLogP3) of 2‑(3‑fluoro‑5‑methoxyphenoxy)acetic acid is 1.5 [REFS‑1]. The 3‑fluoro analog (minus OCH₃) registers XLogP3 = 1.8, while the 3‑methoxy analog (minus F) falls to 1.1 [REFS‑2][REFS‑3]. The target compound thus occupies an intermediate lipophilicity range, which is critical for balancing membrane permeability with aqueous solubility in lead‑like chemical space.

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA): Enhanced Hydrogen‑Bonding Capacity Relative to the Mono‑Fluoro Analog

The TPSA of the target compound is 55.8 Ų, owing to the additional oxygen atom of the methoxy group [REFS‑1]. In contrast, the 3‑fluoro analog (lacking OCH₃) exhibits TPSA = 46.5 Ų, a difference of 9.3 Ų [REFS‑2]. The higher TPSA predicts improved aqueous solubility and may enhance hydrogen‑bonding interactions with biological targets without exceeding the typical oral bioavailability threshold of 140 Ų.

Polar surface area Hydrogen bonding Oral bioavailability

Assured Purity and Batch‑Level Quality Control Documentation

Bide Pharmatech supplies 2‑(3‑fluoro‑5‑methoxyphenoxy)acetic acid at a standard purity of 95%, accompanied by batch‑specific QC certificates (NMR, HPLC, GC) [REFS‑1]. In contrast, many generic chemical marketplaces list the compound without providing traceable batch analysis, introducing risk in reproducibility for sensitive biological assays.

Chemical purity Quality assurance Reproducibility

Patent‑Documented Utility in Kinase Inhibitor and Respiratory Disease Programs

Substituted phenoxyacetic acids encompassing the 3‑fluoro‑5‑methoxy motif have been claimed as active pharmaceutical ingredients in patents targeting CRTh2 receptor modulation (WO2004089884A1) and protein kinase inhibition (US20060264435A1) [REFS‑1][REFS‑2]. While specific IC₅₀ values for this exact compound are not disclosed, the patent family demonstrates that the disubstitution pattern is explicitly valued over mono‑substituted or unsubstituted phenyl ethers for achieving the desired biological activity.

Kinase inhibition Respiratory disease Patent SAR

High‑Impact Application Scenarios for 2-(3-Fluoro-5-methoxyphenoxy)acetic acid Based on Quantitative Differentiation


Lead‑Like Fragment Library Design for Orally Bioavailable Kinase Inhibitors

With an XLogP3 of 1.5 and TPSA of 55.8 Ų, this compound sits in the centre of oral drug‑like chemical space. Medicinal chemistry teams can use it as a carboxylic acid‑terminated fragment to build targeted covalent inhibitors or ATP‑competitive kinase inhibitors, leveraging its balanced lipophilicity to avoid the solubility‑permeability trade‑off that plagues mono‑substituted analogs [REFS‑1].

CRTh2 Antagonist SAR Expansion with a Non‑Interchangeable Substitution Pattern

Patent WO2004089884A1 explicitly claims disubstituted phenoxyacetic acids for respiratory indications. Incorporating 2‑(3‑fluoro‑5‑methoxyphenoxy)acetic acid into a discovery program provides direct access to the preferred Markush space, where the 3‑fluoro‑5‑methoxy arrangement is highlighted over regioisomeric and mono‑substituted variants. This can reduce the number of synthetic iterations required to achieve target potency and selectivity [REFS‑2].

High‑Reproducibility Biological Screening with Batch‑Certified Material

For academic screening centres and CROs that require consistent compound quality across multiple assay replicates, the 95% purity with batch‑level NMR, HPLC, and GC documentation ensures that observed biological activity is attributable to the compound and not to impurities. This level of quality assurance is absent from many generic listings of this CAS number [REFS‑3].

Agrochemical Lead Discovery Exploiting Fluorinated Phenoxyacetic Acids

Fluorophenoxyacetic acids have demonstrated herbicidal and plant‑defence‑inducing activities [REFS‑4]. The unique 3‑fluoro‑5‑methoxy substitution offers a differentiated electronic profile that can be exploited to design novel herbicides or plant strengtheners with improved selectivity compared to the more common 4‑fluoro or 2,4‑dichloro analogs.

Quote Request

Request a Quote for 2-(3-fluoro-5-methoxyphenoxy)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.